molecular formula C10H4F18 B3392373 Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- CAS No. 142083-52-1

Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-

Cat. No.: B3392373
CAS No.: 142083-52-1
M. Wt: 466.11 g/mol
InChI Key: XYTVKPCMDPOOFB-UHFFFAOYSA-N
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Description

Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- is a highly fluorinated organic compound. It is part of a class of compounds known as perfluorinated compounds (PFCs), which are characterized by the replacement of hydrogen atoms with fluorine atoms. This compound is notable for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- typically involves the fluorination of decane. One common method is the electrochemical fluorination (ECF) process, where decane is subjected to fluorine gas in the presence of an electrolyte such as hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms under controlled conditions.

Industrial Production Methods

Industrial production of this compound often employs large-scale ECF or direct fluorination techniques. These methods are optimized for high yield and purity, ensuring that the resulting compound meets the stringent requirements for its various applications.

Chemical Reactions Analysis

Types of Reactions

Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can include nucleophilic substitution, where a nucleophile replaces a fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, to prevent decomposition of the compound.

Major Products

The major products of these reactions are typically fluorinated derivatives of the original compound. For example, nucleophilic substitution with an amine can produce a fluorinated amine derivative.

Scientific Research Applications

Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of other fluorinated compounds.

    Biology: Employed in studies involving fluorinated biomolecules and their interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.

    Industry: Utilized in the production of high-performance materials, such as fluoropolymer coatings and lubricants.

Mechanism of Action

The mechanism of action of Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- is largely attributed to its fluorine atoms. These atoms create a highly electronegative environment, which can influence the compound’s interactions with other molecules. The fluorine atoms can form strong hydrogen bonds with hydrogen donors, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
  • 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-pentacosafluoro-12-iodododecane
  • 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluoro-1-decanethiol

Uniqueness

What sets Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro- apart from similar compounds is its specific fluorination pattern, which imparts unique properties such as enhanced thermal stability and chemical resistance. This makes it particularly valuable in applications requiring extreme conditions.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluorodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F18/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2-4(13,14)6(17,18)8(21,22)10(26,27)28/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTVKPCMDPOOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9C2H4C4F9, C10H4F18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433024
Record name Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142083-52-1
Record name Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-
Reactant of Route 2
Reactant of Route 2
Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-
Reactant of Route 3
Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-
Reactant of Route 4
Reactant of Route 4
Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-
Reactant of Route 5
Reactant of Route 5
Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-
Reactant of Route 6
Reactant of Route 6
Decane, 1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluoro-

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